Cerulenin
Overview
Description
Cerulenin is a naturally occurring antifungal antibiotic that inhibits fatty acid and steroid biosynthesis. It was the first natural product antibiotic known to inhibit lipid synthesis . This compound is isolated from the fungus Cephalosporium caerulens and has a chemical formula of C12H17NO3
Mechanism of Action
Target of Action
Cerulenin is an antifungal antibiotic that primarily targets the fatty acid synthase , specifically b-ketoacyl-acyl carrier protein synthase (FabH, FabB and FabF condensation enzymes) . These enzymes play a crucial role in the synthesis of fatty acids. This compound also targets HMG-CoA synthetase , which is involved in sterol synthesis .
Mode of Action
This compound acts by irreversibly binding to its targets. In the case of fatty acid synthase, it binds in an equimolar ratio to b-keto-acyl-ACP synthase . This binding prevents the formation of fatty acids and sterols . In sterol synthesis, this compound inhibits HMG-CoA synthetase activity .
Biochemical Pathways
This compound affects the biochemical pathways of both fatty acid and sterol synthesis. By binding to b-keto-acyl-ACP synthase, it blocks the interaction of malonyl-CoA, a key intermediate in fatty acid synthesis . This results in the inhibition of fatty acid synthesis. Similarly, by inhibiting HMG-CoA synthetase, this compound disrupts sterol synthesis .
Result of Action
The inhibition of fatty acid and sterol synthesis by this compound leads to a disruption in the growth of fungi and bacteria . In human cancer cell lines, inhibition of fatty acid synthase by this compound leads to cytotoxicity and apoptosis, an effect believed to be mediated by the accumulation of malonyl-coenzyme A in cells with an upregulated fatty acid synthase pathway .
Action Environment
It is known that this compound is a natural product of the fungusCephalosporium caerulens, suggesting that it is stable and effective in the environmental conditions where this fungus thrives .
Biochemical Analysis
Biochemical Properties
Cerulenin is known to interfere with the formation of fatty acids and sterols . In fatty acid synthesis, it binds in an equimolar ratio to β-keto-acyl-ACP synthase . This interaction inhibits the enzyme, thereby preventing the synthesis of fatty acids . In sterol synthesis, this compound inhibits HMG-CoA synthetase activity .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. It interrupts fungal growth by inhibiting the biosynthesis of sterols and fatty acids . In human cancer cell lines, inhibition of FAS by this compound leads to cytotoxicity and apoptosis . This effect is believed to be mediated by the accumulation of malonyl-coenzyme A in cells with an upregulated FAS pathway .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its irreversible binding to fatty acid synthase, specifically β-ketoacyl-acyl carrier protein synthase (FabH, FabB, and FabF condensation enzymes) . This binding inhibits the enzyme, leading to a decrease in fatty acid synthesis .
Temporal Effects in Laboratory Settings
It is known that this compound’s primary effect may be the inhibition of intermediate and long-chain lipid synthesis .
Dosage Effects in Animal Models
This compound has been shown to cause dramatic weight loss in animals
Metabolic Pathways
This compound is involved in the metabolic pathways of fatty acid and sterol synthesis . It inhibits the enzymes involved in these pathways, leading to a decrease in the production of fatty acids and sterols .
Preparation Methods
Cerulenin is typically isolated from the fungus Cephalosporium caerulens. The synthetic routes for this compound involve the use of various organic solvents such as acetone, ethanol, benzene, chloroform, and ethyl acetate . The compound is soluble in these solvents but not in petrol ether. Industrial production methods focus on optimizing the yield and purity of this compound through controlled fermentation processes and subsequent extraction and purification steps .
Chemical Reactions Analysis
Cerulenin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within this compound, altering its biological activity.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other chemical groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Cerulenin has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Cerulenin is unique in its ability to inhibit both fatty acid and sterol biosynthesis. Similar compounds include:
C75: Another fatty acid synthase inhibitor with similar anticancer properties.
Orlistat: A lipase inhibitor that also affects fatty acid metabolism.
Triclosan: An antibacterial and antifungal agent that inhibits fatty acid synthesis.
Compared to these compounds, this compound’s dual inhibition of fatty acid and sterol biosynthesis makes it a valuable tool for studying lipid metabolism and developing new therapeutic agents .
Properties
IUPAC Name |
(2R,3S)-3-[(4E,7E)-nona-4,7-dienoyl]oxirane-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-2-3-4-5-6-7-8-9(14)10-11(16-10)12(13)15/h2-3,5-6,10-11H,4,7-8H2,1H3,(H2,13,15)/b3-2+,6-5+/t10-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEZIHKRYBHEFX-NQQPLRFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCC=CCCC(=O)C1C(O1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C/C=C/CCC(=O)[C@@H]1[C@@H](O1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2040995 | |
Record name | Cerulenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2040995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Slightly soluble | |
Record name | Cerulenin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01034 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Irreversibly binds to fatty acid synthase, specifically b-ketoacyl-acyl carrier protein synthase (FabH, FabB and FabF condensation enzymes). A number of tumor cells and cell lines have been observed to have highly upregulated expression and activity of fatty acid synthase (FAS). Inhibition of FAS by cerulenin leads to cytotoxicity and apoptosis in human cancer cell lines, an effect believed to be mediated by the accumulation of malonyl-coenzyme A in cells with an upregulated FAS pathway. | |
Record name | Cerulenin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01034 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
17397-89-6 | |
Record name | (+)-Cerulenin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17397-89-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cerulenin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017397896 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cerulenin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01034 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cerulenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2040995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2R-[2α,3α(4E,7E)]]-3-(1-oxonona-4,7-dienyl)oxirane-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.643 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CERULENIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MF286Y830Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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